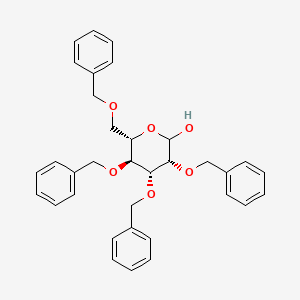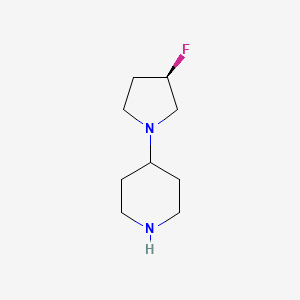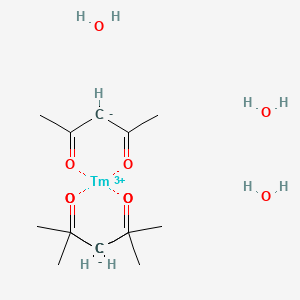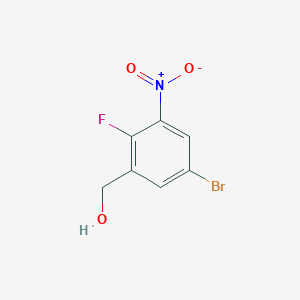![molecular formula C80H136Br2N2O2 B12846874 (E)-6,6'-Dibromo-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12846874.png)
(E)-6,6'-Dibromo-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-6,6’-Dibromo-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione is a complex organic compound characterized by its unique structure, which includes bromine atoms and long alkyl chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6,6’-Dibromo-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione typically involves multiple steps, starting with the preparation of the indoline derivatives. The key steps include:
Bromination: Introduction of bromine atoms into the indoline structure.
Alkylation: Attachment of tetradecyloctadecyl groups to the indoline core.
Coupling Reaction: Formation of the biindolinylidene structure through a coupling reaction.
The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-6,6’-Dibromo-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione can undergo various chemical reactions, including:
Oxidation: Conversion of the indoline core to more oxidized forms.
Reduction: Reduction of the bromine atoms or other functional groups.
Substitution: Replacement of bromine atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives, while substitution reactions can produce a variety of substituted biindolinylidene compounds.
Wissenschaftliche Forschungsanwendungen
(E)-6,6’-Dibromo-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Chemistry: Serves as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a diagnostic tool.
Wirkmechanismus
The mechanism of action of (E)-6,6’-Dibromo-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione involves its interaction with specific molecular targets and pathways. The bromine atoms and long alkyl chains play a crucial role in its binding affinity and specificity. The compound may interact with proteins, enzymes, or nucleic acids, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,6’-Dibromo-1,1’-bis(4-octadecyl)-[3,3’-biindolinylidene]-2,2’-dione
- 6,6’-Dibromo-1,1’-bis(4-hexadecyl)-[3,3’-biindolinylidene]-2,2’-dione
Uniqueness
(E)-6,6’-Dibromo-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione is unique due to its specific combination of bromine atoms and long alkyl chains, which confer distinct physical and chemical properties. These features make it particularly suitable for applications requiring specific interactions and stability.
This detailed article provides a comprehensive overview of (E)-6,6’-Dibromo-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C80H136Br2N2O2 |
|---|---|
Molekulargewicht |
1317.8 g/mol |
IUPAC-Name |
(3E)-6-bromo-3-[6-bromo-2-oxo-1-(4-tetradecyloctadecyl)indol-3-ylidene]-1-(4-tetradecyloctadecyl)indol-2-one |
InChI |
InChI=1S/C80H136Br2N2O2/c1-5-9-13-17-21-25-29-33-37-41-45-49-55-69(56-50-46-42-38-34-30-26-22-18-14-10-6-2)59-53-65-83-75-67-71(81)61-63-73(75)77(79(83)85)78-74-64-62-72(82)68-76(74)84(80(78)86)66-54-60-70(57-51-47-43-39-35-31-27-23-19-15-11-7-3)58-52-48-44-40-36-32-28-24-20-16-12-8-4/h61-64,67-70H,5-60,65-66H2,1-4H3/b78-77+ |
InChI-Schlüssel |
CCFRFEAXRYSARQ-JKNXPUSASA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CCCN1C2=C(C=CC(=C2)Br)/C(=C\3/C4=C(C=C(C=C4)Br)N(C3=O)CCCC(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)/C1=O |
Kanonische SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CCCN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CCCC(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B12846832.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,4R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12846834.png)


![(4S)-4-Amino-6-[(3S)-3-Amino-6-Hydroxy-6-Oxohexyl]Disulfanylhexanoic Acid; 2,2,2-Trifluoroacetic Acid](/img/structure/B12846866.png)




